molecular formula C8H9BN2O3 B6307376 7-Methoxy-1H-indazole-4-boronic acid CAS No. 2121513-25-3

7-Methoxy-1H-indazole-4-boronic acid

Cat. No. B6307376
CAS RN: 2121513-25-3
M. Wt: 191.98 g/mol
InChI Key: DZMPENWGBBKCSU-UHFFFAOYSA-N
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Description

7-Methoxy-1H-indazole-4-boronic acid is a chemical compound that may contain varying amounts of anhydride . It is used as a reactant for the preparation of trisubstituted pyrimidines as phosphatidylinositol 3-kinase inhibitors and bisphosphonate inhibitors of human farnesyl pyrophosphate synthase .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including this compound, has been summarized in recent strategies . These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of this compound is C8H9BN2O3 . The InChI code is 1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-7-11(18-5)12-9(10)8-16-17-12/h6-8H,1-5H3,(H,16,17) .


Chemical Reactions Analysis

Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 191.98 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Overview of Indazole Derivatives

Indazole derivatives, including 7-Methoxy-1H-indazole-4-boronic acid, have garnered significant interest due to their wide variety of biological activities. These compounds form the basis for numerous therapeutic agents due to their promising anticancer and anti-inflammatory properties. They have shown potential applications in disorders involving protein kinases and neurodegeneration. The indazole scaffold's pharmacological importance is attributed to its ability to form the core structure of many compounds with therapeutic value. The defined mechanisms of action of these derivatives can lead to new molecules with unique biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

Boronic Acid Drugs

The incorporation of boronic acids into drug discovery has seen a steady increase, with several boronic acid drugs already approved by regulatory agencies. These compounds, including this compound, are recognized for potentially enhancing drug potency or improving pharmacokinetic profiles. Boronic acids' unique properties have led to their increased use in medicinal chemistry, highlighting their role in the discovery process of new therapeutic agents (Plescia & Moitessier, 2020).

Boron Removal Technologies

In the context of environmental applications, research on boronic acids, including this compound, extends to the development of technologies for boron removal. This is particularly relevant in seawater desalination processes, where boron's presence in drinking water needs to be minimized. The review of current knowledge on boron removal by reverse osmosis (RO) and nanofiltration (NF) membranes demonstrates the relevance of boronic acid derivatives in addressing environmental concerns related to boron contamination (Tu, Nghiem, & Chivas, 2010).

Mechanism of Action

Target of Action

Boronic acids and their derivatives, including this compound, are often used in suzuki-miyaura coupling reactions . This suggests that the compound may interact with palladium (II) complexes, which are commonly used in these reactions .

Mode of Action

The compound likely participates in Suzuki-Miyaura coupling reactions, which are a type of carbon-carbon bond-forming reaction . In these reactions, the boronic acid or its derivative acts as a nucleophile, transferring an organic group to a palladium (II) complex . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

It’s known that the compound can be used in the synthesis of various organic compounds . Therefore, it may indirectly influence biochemical pathways by contributing to the synthesis of bioactive compounds.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored at 2-8°c . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that the compound can be used in the synthesis of various organic compounds . Therefore, its effects may depend on the specific compounds that it helps synthesize.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-Methoxy-1H-Indazole-4-Boronic Acid. For instance, the compound is sensitive to temperature and should be stored at 2-8°C . Additionally, the compound’s efficacy in Suzuki-Miyaura coupling reactions may be influenced by the presence of a palladium (II) catalyst .

Safety and Hazards

The safety information for 7-Methoxy-1H-indazole-4-boronic acid indicates that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for the synthesis of 1H- and 2H-indazoles, including 7-Methoxy-1H-indazole-4-boronic acid, involve further development of synthetic approaches . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Biochemical Analysis

Biochemical Properties

7-Methoxy-1H-indazole-4-boronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for certain enzymes, facilitating the formation of enzyme-substrate complexes. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of certain cancer cell lines by interfering with key signaling pathways and inducing apoptosis . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. The boronic acid group allows it to form reversible covalent bonds with target molecules, which can result in changes in gene expression and protein function . This compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider in experimental design. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or extreme pH . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-cancer activity, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can result in toxicity. Careful dosage optimization is essential for its use in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of certain metabolites . Understanding its metabolic pathways is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported into cells and distributed to specific tissues, where it accumulates and exerts its effects . Its localization within the body can impact its therapeutic efficacy and safety profile.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with target molecules and its overall biological activity.

properties

IUPAC Name

(7-methoxy-1H-indazol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O3/c1-14-7-3-2-6(9(12)13)5-4-10-11-8(5)7/h2-4,12-13H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMPENWGBBKCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=NNC2=C(C=C1)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301258796
Record name Boronic acid, B-(7-methoxy-1H-indazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2121513-25-3
Record name Boronic acid, B-(7-methoxy-1H-indazol-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(7-methoxy-1H-indazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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